4-[(2,4-difluorophenyl)methyl]-1H-pyrazole
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Overview
Description
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole, also known as 4-DFPM, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a five-membered ring structure composed of two nitrogen atoms and three carbon atoms, with a methyl group attached to the fourth carbon atom. 4-DFPM is an important research chemical due to its unique structure and properties, and has been studied extensively in terms of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.
Scientific Research Applications
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole has been studied for its potential applications in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole has been studied as a potential starting material for the synthesis of other compounds. In biochemistry, 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole has been studied for its potential applications in drug discovery and development. In pharmacology, 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole has been studied for its potential applications as a therapeutic agent.
Mechanism of Action
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole has been studied for its potential mechanism of action. It has been suggested that 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Inhibition of COX-2 can lead to the suppression of inflammation, pain, and fever.
Biochemical and Physiological Effects
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole has been studied for its potential biochemical and physiological effects. It has been suggested that 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the suppression of inflammation, pain, and fever. In addition, 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole has been studied for its potential effects on the cardiovascular system, as it has been shown to have anti-atherosclerotic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole has several advantages and limitations when used in lab experiments. One advantage of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole is that it is relatively easy to synthesize, as it can be synthesized through a variety of methods. Another advantage is that it has a wide range of potential applications in a variety of scientific fields. However, it also has several limitations. For example, it is not very soluble in water, and it is not very stable in the presence of light or oxygen.
Future Directions
Given the potential applications of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole in a variety of scientific fields, there are a number of potential future directions that could be explored. One potential future direction is to further study its potential mechanism of action, as well as its biochemical and physiological effects. Another potential future direction is to explore its potential applications in drug discovery and development. Additionally, further research could be done to improve its solubility in water and its stability in the presence of light and oxygen. Finally, further research could be done to explore its potential applications in other areas, such as agriculture and materials science.
Synthesis Methods
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole can be synthesized through a variety of methods, including the Williamson ether synthesis, the Staudinger reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol, followed by an acid-catalyzed dehydration reaction. The Staudinger reaction is a reaction between a diazonium salt and a ketone, followed by an intramolecular cyclization reaction. The Ullmann reaction is a reaction between an aryl halide and a cuprous salt, followed by an intramolecular cyclization reaction.
properties
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)4-9)3-7-5-13-14-6-7/h1-2,4-6H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIODAXEDLXNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole |
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